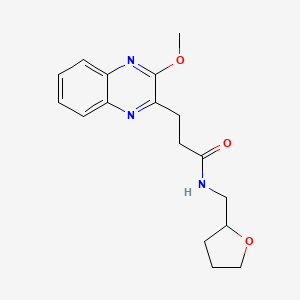
dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as TTP488, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Wirkmechanismus
Dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a selective antagonist of the receptor for advanced glycation end products (RAGE), a cell surface receptor that binds to various ligands, including amyloid-beta, S100 proteins, and high-mobility group box 1 (HMGB1) protein. By blocking RAGE signaling, this compound can reduce inflammation, oxidative stress, and neuronal damage in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical and clinical studies. In Alzheimer's disease, this compound has been shown to reduce levels of amyloid-beta and tau proteins, markers of neurodegeneration, and improve synaptic plasticity and memory function. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons and improve motor function by reducing inflammation and oxidative stress. In multiple sclerosis, this compound has been shown to reduce inflammation and demyelination by blocking RAGE signaling.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, including its relatively low cost, easy synthesis, and selective targeting of RAGE signaling. However, this compound also has some limitations, including its low solubility in water and potential off-target effects on other receptors.
Zukünftige Richtungen
There are several future directions for dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate research, including the development of more potent and selective RAGE antagonists, the investigation of this compound in combination with other drugs for synergistic effects, and the exploration of this compound in other diseases, such as cancer and diabetes. Additionally, further studies are needed to elucidate the full mechanism of action of this compound and its potential side effects in humans.
In conclusion, this compound is a promising small molecule drug that has been studied for its potential therapeutic effects in various diseases. Its selective targeting of RAGE signaling and its ability to reduce inflammation, oxidative stress, and neuronal damage make it a potential candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential side effects in humans.
Synthesemethoden
Dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized through a multistep process involving the reaction of 3,4,5-trimethoxybenzaldehyde with 2,6-dimethyl-3,5-pyridinedicarboxylic acid followed by reduction and esterification steps. The final product is a white crystalline powder with a molecular weight of 385.4 g/mol.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been studied extensively in preclinical and clinical settings for its potential therapeutic effects in various diseases. In Alzheimer's disease, this compound has been shown to reduce inflammation and improve cognitive function in animal models. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons and improve motor function in animal models. In multiple sclerosis, this compound has been shown to reduce inflammation and demyelination in animal models.
Eigenschaften
IUPAC Name |
dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO7/c1-22-13-6-10(7-14(23-2)16(13)24-3)15-11(17(20)25-4)8-19-9-12(15)18(21)26-5/h6-9,15,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXBIMXUPKOHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=CNC=C2C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5350186.png)
![4-[(isopropylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5350193.png)
![rel-(1S,3R)-3-amino-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)cyclopentanecarboxamide hydrochloride](/img/structure/B5350199.png)
![2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline](/img/structure/B5350204.png)
![(4S)-4-(4-{1-[(3-methoxybenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5350216.png)
![3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B5350228.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B5350234.png)


![N-(3-methoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5350251.png)
![2-methyl-1-[2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5350255.png)

![N'-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-naphthalenesulfonohydrazide](/img/structure/B5350279.png)
![[(4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)methyl]amine hydrochloride](/img/structure/B5350289.png)